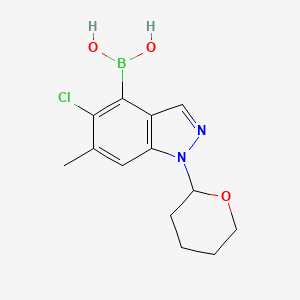

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid

Description

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring an indazole core substituted with a chlorine atom at position 5, a methyl group at position 6, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the indazole’s nitrogen (position 1). The boronic acid moiety at position 4 renders this compound critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. The THP group enhances stability during synthetic processes by protecting reactive sites .

Properties

Molecular Formula |

C13H16BClN2O3 |

|---|---|

Molecular Weight |

294.54 g/mol |

IUPAC Name |

[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid |

InChI |

InChI=1S/C13H16BClN2O3/c1-8-6-10-9(12(13(8)15)14(18)19)7-16-17(10)11-4-2-3-5-20-11/h6-7,11,18-19H,2-5H2,1H3 |

InChI Key |

SVCLYILMFZBLBO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC2=C1C=NN2C3CCCCO3)C)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions.

Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a nucleophilic substitution reaction.

Formation of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The indazole ring can undergo reduction reactions to form dihydroindazole derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Dihydroindazole derivatives.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It can be used as a probe to study biological processes involving boronic acids.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biological processes. The indazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituent positions, halogen/methyl group presence, or boronic acid placement. Below is a systematic comparison:

Substituent Position Variants

(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic Acid (CAS 2096334-81-3)

- Structural Difference : Lacks the chlorine atom at position 5; methyl group is at position 6 instead of position 3.

- Similarity Score : 0.92 (vs. target compound) .

- The methyl group’s position may sterically hinder coupling partners.

(6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic Acid

- Structural Difference : Chlorine and methyl groups are swapped (Cl at position 6, CH₃ at position 5).

- Molecular Formula : C₁₃H₁₆BClN₂O₃ (same as target compound).

- Molecular Weight : 294.54 g/mol (identical to target compound) .

- Implications : Substituent inversion may affect solubility and steric interactions. For example, the chlorine’s position closer to the boronic acid could influence electronic effects during coupling.

Boronic Acid Position Variants

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic Acid (CAS 1562245-02-6)

- Structural Difference : Boronic acid is at position 5 instead of 4; lacks methyl and chlorine substituents.

- Similarity Score : 0.99 .

- Implications : Positional shift of the boronic acid may reduce compatibility with specific coupling partners due to altered electronic environments.

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic Acid (CAS 2096337-20-9)

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Cl/CH₃) | Boronic Acid Position | Similarity Score |

|---|---|---|---|---|---|---|

| (5-Chloro-6-methyl-1-(THP)-1H-indazol-4-yl)boronic acid (Target) | N/A | C₁₃H₁₆BClN₂O₃ | 294.54 | 5-Cl, 6-CH₃ | 4 | 1.00 |

| (6-Chloro-5-methyl-1-(THP)-1H-indazol-4-yl)boronic acid | N/A | C₁₃H₁₆BClN₂O₃ | 294.54 | 6-Cl, 5-CH₃ | 4 | N/A |

| (5-Methyl-1-(THP)-1H-indazol-6-yl)boronic acid | 2096334-81-3 | C₁₃H₁₇BN₂O₃ | 278.11 | 5-CH₃, no Cl | 6 | 0.92 |

| (1-(THP)-1H-indazol-5-yl)boronic acid | 1562245-02-6 | C₁₁H₁₃BN₂O₃ | 248.05 | No Cl/CH₃ | 5 | 0.99 |

| (1-(THP)-1H-indazol-6-yl)boronic acid | 2096337-20-9 | C₁₁H₁₃BN₂O₃ | 248.05 | No Cl/CH₃ | 6 | 0.99 |

Key Research Findings

- Steric and Electronic Effects: The chlorine atom in the target compound enhances electrophilicity at the boronic acid site, improving coupling efficiency compared to non-halogenated analogs .

- Protecting Group Role : The THP group in all analogs stabilizes the indazole nitrogen, preventing undesired side reactions during synthesis .

- Toxicity and Safety : Structural analogs with chlorine substituents (e.g., the target compound and its positional isomer) share similar hazard profiles (e.g., H302: harmful if swallowed) .

Biological Activity

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 3037624-41-9, belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of (5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is with a molecular weight of approximately 294.54 g/mol. The presence of the boronic acid moiety is significant in biological applications, particularly in drug design and development.

Physical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.54 g/mol |

| CAS Number | 3037624-41-9 |

Antitumor Activity

Research indicates that boronic acids, including (5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid, exhibit significant antitumor properties. A study focused on related indazole derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar structures have been shown to target key signaling pathways involved in tumor growth and metastasis.

Case Study: Indazole Derivatives

A comparative analysis of indazole derivatives revealed that those containing halogen substitutions, such as chlorine in (5-chloro), exhibited enhanced cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The study reported IC50 values indicating effective inhibition of cell proliferation, with a notable synergistic effect when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of boronic acids has also been documented. The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in treating inflammatory diseases. In vitro studies have shown that similar compounds can reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating a promising role in managing chronic inflammatory conditions.

The biological activity of (5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways:

- Kinase Inhibition : The compound may act as an inhibitor of kinases that are crucial for cancer cell survival and proliferation.

- Apoptosis Induction : It promotes programmed cell death in malignant cells, contributing to its antitumor efficacy.

- Cytokine Modulation : The reduction of inflammatory cytokines supports its role in anti-inflammatory therapy.

Summary of Key Studies

A review of literature highlights several key findings related to the biological activity of boronic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.